REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]([OH:12])[CH2:6][C:7]([CH3:11])([CH3:10])[CH2:8][CH3:9])=[N+]=[N-]>[Pd].C(O)C>[NH2:1][CH2:4][CH:5]([OH:12])[CH2:6][C:7]([CH3:11])([CH3:10])[CH2:8][CH3:9]
|
Type
|
CUSTOM
|
Details
|
were stirred under hydrogen (40 psi) for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |